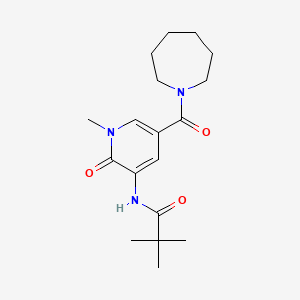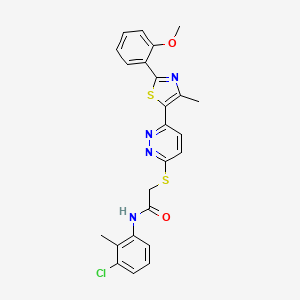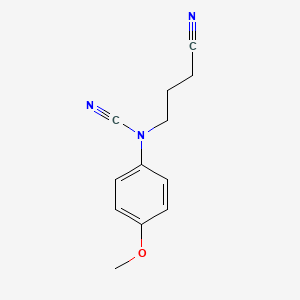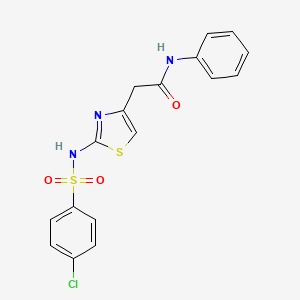![molecular formula C24H23N5O2 B2860106 N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396873-46-3](/img/structure/B2860106.png)
N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide” is a complex organic compound. It contains a naphthalene ring, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring, all of which are common structures in medicinal chemistry .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbonyl group, the amide group, and the nitrogen atoms in the piperazine and pyrazolo[1,5-a]pyridine rings. These functional groups are often involved in chemical reactions .Scientific Research Applications
Materials Science
This class of compounds exhibits unique optical behaviors, making them suitable for the development of optoelectronic devices . Their luminescent properties are particularly valuable in creating materials that can emit or modulate light, which is crucial for displays, sensors, and lighting applications.
Pharmaceuticals
The structural motif of imidazo[1,5-a]pyridine, which is part of this compound, is significant in pharmaceuticals . It serves as a core structure for the synthesis of various drugs, including those with potential anti-cancer properties. This makes it an important scaffold for medicinal chemistry.
Agrochemicals
Imidazo[1,5-a]pyridine derivatives are also key components in agrochemicals . They contribute to the development of new compounds that can protect crops from pests and diseases, thereby enhancing agricultural productivity.
Biological Imaging
Due to their luminescent properties, these compounds can be used as emitters for confocal microscopy and imaging . This application is essential in biological research for visualizing cells and tissues with high resolution.
Sensors
The compound’s ability to interact with various biological and chemical agents makes it suitable for sensor development . Sensors based on this compound can detect environmental changes or the presence of specific molecules, which is vital in diagnostics and environmental monitoring.
Anti-Tubercular Agents
Derivatives of this compound have been explored for their potential as anti-tubercular agents . The fight against tuberculosis (TB) requires novel drugs, and this compound’s derivatives offer a promising avenue for new treatments.
Fungicides
The related compound N-(naphthalen-1-yl) phenazine-1-carboxamide has been studied for its fungicidal properties . Understanding its mode of action can lead to the development of new fungicides to combat plant diseases.
Indole Derivative Synthesis
While not directly related to the compound , indole derivatives, which share structural similarities, have diverse biological and clinical applications . This highlights the potential of the compound’s framework for synthesizing biologically active molecules.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23(21-17-26-29-11-4-3-10-22(21)29)27-12-14-28(15-13-27)24(31)25-16-19-8-5-7-18-6-1-2-9-20(18)19/h1-11,17H,12-16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMWQWYRFRNKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)






![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2860037.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2860038.png)
![N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860040.png)
![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2860044.png)
![2-(Prop-2-enoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2860045.png)
